![molecular formula C24H20N2O4S B2813289 2-(4,5-Dimethylthiazol-2-yl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 632317-60-3](/img/structure/B2813289.png)

2-(4,5-Dimethylthiazol-2-yl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

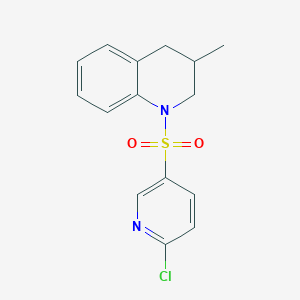

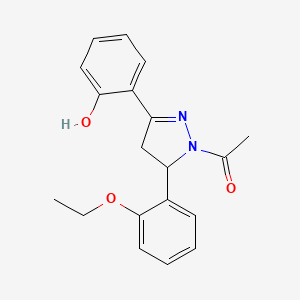

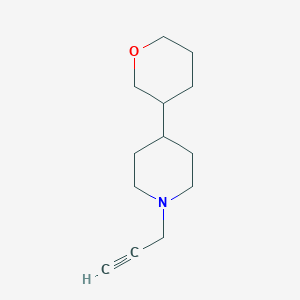

The compound is a complex organic molecule with several functional groups, including a pyrrole ring (a five-membered aromatic ring with one nitrogen atom), a chromeno ring (a fused ring system consisting of a benzene ring and a pyran ring), and a dione group (two carbonyl groups). These functional groups suggest that the compound might have interesting chemical and biological properties .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The pyrrole ring could be formed via a Paal-Knorr synthesis or a similar method. The chromeno ring could be formed via a [4+2] cycloaddition (Diels-Alder reaction) or a similar method. The dione group could be introduced via an oxidation reaction .Molecular Structure Analysis

The molecular structure of the compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (pyrrole and chromeno) would likely contribute to the compound’s stability and could influence its reactivity. The dione group could participate in hydrogen bonding and other intermolecular interactions .Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. The pyrrole ring is aromatic and thus relatively stable, but it can be made to react under certain conditions. The chromeno ring might participate in electrophilic aromatic substitution reactions or other types of reactions. The dione group is a carbonyl group, which is quite reactive and could undergo a variety of reactions, including nucleophilic addition and reduction .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of polar functional groups (like the dione group) could make the compound soluble in polar solvents. The compound’s melting point, boiling point, and other physical properties would depend on the strength of the intermolecular forces between its molecules .Applications De Recherche Scientifique

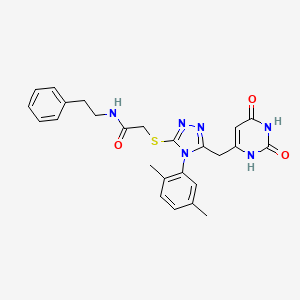

- DMTPD exhibits antioxidant properties. In a study by Natarajan et al., it was found that antioxidants, including DMTPD, can interfere with the 3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide (MTT) assay for cell viability . This assay is commonly used to assess cell health, and understanding how antioxidants impact it is crucial for drug development and cytotoxicity studies.

- DMTPD serves as an air-stable n-type dopant for n-channel Organic Thin Film Transistors (OTFTs) and solar cells (OPVs). It contributes to the fabrication of electronic devices, including OTFTs, polymeric solar cells (PSCs), and organic light-emitting diodes (OLEDs) .

- DMTPD derivatives can be synthesized via base-catalyzed [3 + 2] cyclization reactions with isocyanides and arylidene-substituted oxazol-5(4H)-ones. These reactions yield 2,3,4-trisubstituted and 2,2,3,4-tetrasubstituted pyrrole derivatives, which have potential applications in materials science and drug discovery .

- Researchers have developed a color indicator based on DMTPD and a biodegradable poly(ester amide) for detecting bacterial contamination. This innovative approach could find applications in food safety, healthcare, and environmental monitoring .

Antioxidant Research

Organic Electronics

Synthetic Chemistry

Bacterial Contamination Detection

Orientations Futures

Propriétés

IUPAC Name |

2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(4-methoxyphenyl)-7-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O4S/c1-12-5-10-18-17(11-12)21(27)19-20(15-6-8-16(29-4)9-7-15)26(23(28)22(19)30-18)24-25-13(2)14(3)31-24/h5-11,20H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLSJSZMKCIYEEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NC(=C(S4)C)C)C5=CC=C(C=C5)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4,5-Dimethylthiazol-2-yl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((2-methoxyethyl)amino)-8-methyl-3-(4-nitrophenyl)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2813208.png)

![tert-Butyl 7-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B2813217.png)